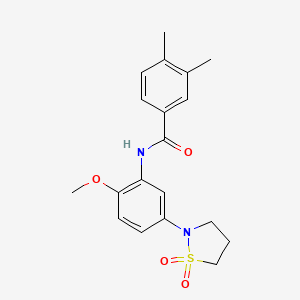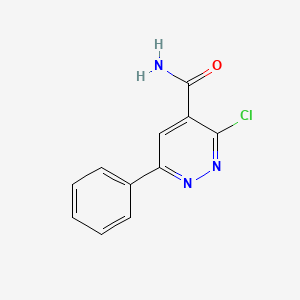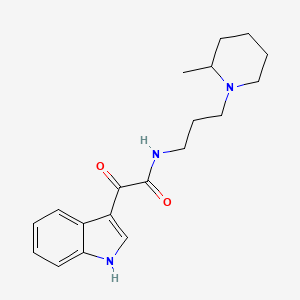
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide, also known as IND24, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IND24 belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide involves its ability to inhibit the activity of various enzymes and receptors in the body. 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, improves cognitive function and memory. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of the proteasome, a complex enzyme involved in the degradation of proteins. This leads to an accumulation of misfolded proteins, which results in cell death.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes and receptors, which leads to an increase in the levels of certain neurotransmitters such as acetylcholine. This, in turn, improves cognitive function and memory. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide in lab experiments is its high potency and selectivity. 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal compound for studying their activity. However, one of the limitations of using 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. In addition, further studies are needed to investigate the potential therapeutic applications of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new analogs of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide with improved pharmacological properties is also an area of active research.
合成法
The synthesis of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide involves the reaction of 2-(1H-indol-3-yl)acetic acid with 3-(2-methylpiperidin-1-yl)propionyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction using acetic anhydride to obtain the final compound.
科学的研究の応用
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported the anticancer activity of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide against a range of cancer cell lines, including breast, colon, and lung cancer. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of acetylcholinesterase, a key enzyme involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(2-methylpiperidin-1-yl)propyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-7-4-5-11-22(14)12-6-10-20-19(24)18(23)16-13-21-17-9-3-2-8-15(16)17/h2-3,8-9,13-14,21H,4-7,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOYTTJOOXXVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

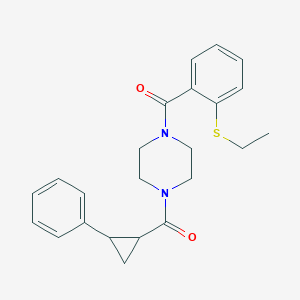
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)
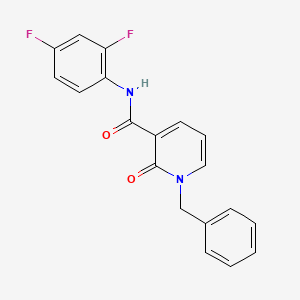
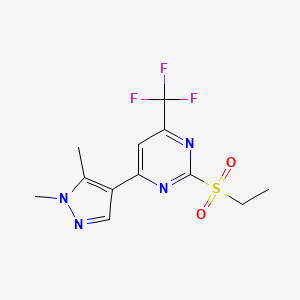
![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)
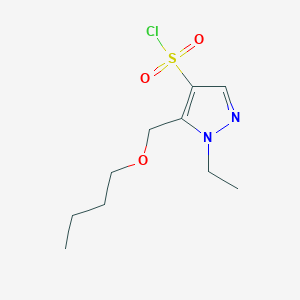
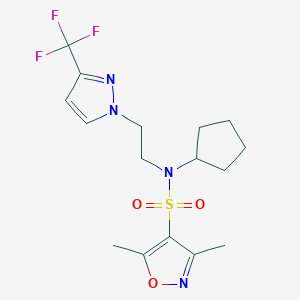
![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)

